molecular formula C18H36O2 B1583645 Isobutyl myristate CAS No. 25263-97-2

Isobutyl myristate

Cat. No.: B1583645
CAS No.: 25263-97-2
M. Wt: 284.5 g/mol
InChI Key: SKVCWXRLKHBEKW-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Isobutyl myristate, a myristic acid isobutyl ester with the molecular formula: C18H36O2, is primarily used in cosmetic formulations . The primary target of this compound is the skin, where it acts as an emollient and a skin care product . It makes the skin supple and smooth .

Mode of Action

This compound works by acting as an emollient, which means it softens and smooths the skin . This is achieved by forming a film on the skin’s surface, reducing water loss and helping to maintain the skin’s softness and elasticity.

Biochemical Pathways

It is known that esters like this compound can be readily hydrolyzed in vivo to the corresponding alcohol and acid, which are then further metabolized .

Pharmacokinetics

It is known that esters like this compound can be readily hydrolyzed in vivo to the corresponding alcohol and acid, which are then further metabolized . This suggests that this compound may have good bioavailability.

Result of Action

The primary result of this compound’s action is the softening and smoothing of the skin . By forming a film on the skin’s surface, it reduces water loss and helps to maintain the skin’s softness and elasticity. This makes it an effective ingredient in cosmetic and skincare products.

Preparation Methods

Synthetic Routes and Reaction Conditions: Isobutyl myristate is typically synthesized through the esterification reaction between myristic acid and isobutanol. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions. The reaction mixture is heated to a temperature of around 150°C to 160°C, and water formed during the reaction is continuously removed to drive the reaction to completion .

Industrial Production Methods: In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction is often carried out in a batch or continuous reactor, and the product is purified through distillation to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions: Isobutyl myristate primarily undergoes hydrolysis and transesterification reactions.

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to myristic acid and isobutanol.

    Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a different ester and alcohol.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Transesterification: Catalysts such as sodium methoxide or sulfuric acid, and an alcohol.

Major Products Formed:

Comparison with Similar Compounds

Isobutyl myristate is often compared with other esters of myristic acid, such as:

Uniqueness: this compound is unique due to its specific combination of myristic acid and isobutanol, which provides a balance of emollient properties and skin penetration enhancement. This makes it particularly suitable for use in formulations where both smooth texture and effective delivery of active ingredients are desired .

Properties

IUPAC Name

2-methylpropyl tetradecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H36O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-18(19)20-16-17(2)3/h17H,4-16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKVCWXRLKHBEKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)OCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H36O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10179913
Record name Isobutyl myristate
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Molecular Weight

284.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25263-97-2
Record name Isobutyl myristate
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Record name Isobutyl myristate
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Record name 25263-97-2
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Record name Isobutyl myristate
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Record name Isobutyl myristate
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Record name ISOBUTYL MYRISTATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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